N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrazolo[1,5-a]pyrimidine core, substituted with dimethylphenyl and fluorophenyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrazolo[1,5-a]pyrimidine core, followed by the introduction of the dimethylphenyl and fluorophenyl substituents. Common synthetic routes include:
Cyclization Reactions: Formation of the tetrazolo[1,5-a]pyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the dimethylphenyl and fluorophenyl groups via nucleophilic substitution reactions.
Amidation: Formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents to the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the aromatic rings.
Scientific Research Applications
N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide can be compared with other similar compounds, such as:
N-(2,4-dimethylphenyl)-3-(4-fluorophenyl)-2-propenamide: Shares structural similarities but differs in the core structure and functional groups.
N-(2,4-dimethylphenyl)-3-(3-fluorophenyl)-2-propenamide: Another structurally related compound with different substitution patterns.
N-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-propenamide: Contains methoxy groups instead of methyl groups, leading to different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetrazolo[1,5-a]pyrimidine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19FN6O |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H19FN6O/c1-11-8-9-16(12(2)10-11)23-19(28)17-13(3)22-20-24-25-26-27(20)18(17)14-6-4-5-7-15(14)21/h4-10,18H,1-3H3,(H,23,28)(H,22,24,26) |
InChI Key |
FBCNNNPRBCAQIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NN=NN3C2C4=CC=CC=C4F)C)C |
Origin of Product |
United States |
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